- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203
Cas no 89267-41-4 (Dehydronitrendipine)
Dehydronitrendipine structure
Product Name:Dehydronitrendipine
Numero CAS:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Update Time:2024-11-26
Dehydronitrendipine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- Chiave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Proprietà calcolate
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 15
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 59-61 ºC
- Solubilità: Quasi insolubile (0,061 g/l) (25°C),
Dehydronitrendipine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
| TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
| TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
| TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
| Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
| Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
| Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
| Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 |
Dehydronitrendipine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol ; 8 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Riferimento
- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Riferimento
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
Riferimento
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Riferimento
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Riferimento
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Methanol ; rt
Riferimento
- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Riferimento
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35
Metodo di produzione 9
Condizioni di reazione
Riferimento
- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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